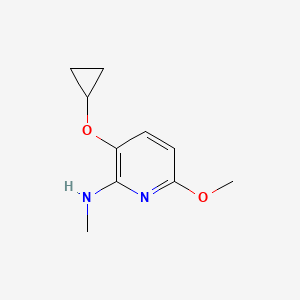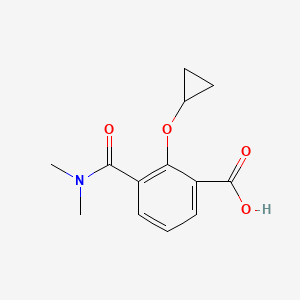
4-Cyclopropoxy-3-ethyl-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-ethyl-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, an ethyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct physical, chemical, and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-5-fluoropyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-ethyl-5-fluoropyridine, with a cyclopropoxy group. The reaction typically requires the use of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for efficiency, yield, and cost-effectiveness. The choice of reagents, solvents, and reaction parameters is carefully controlled to ensure consistent product quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-ethyl-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium or platinum catalysts.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-ethyl-5-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-ethyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. Additionally, the cyclopropoxy and ethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-ethyl-5-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
3-Cyclopropoxy-5-ethyl-4-fluoropyridine: Similar structure but different substitution pattern on the pyridine ring.
4-Chloro-3-ethyl-5-fluoropyridine: Contains a chlorine atom instead of a cyclopropoxy group.
2,5-Difluoropyridine: Lacks the cyclopropoxy and ethyl groups, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-12-6-9(11)10(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
HFPRCIBODICNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CC(=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















